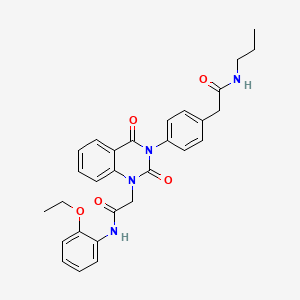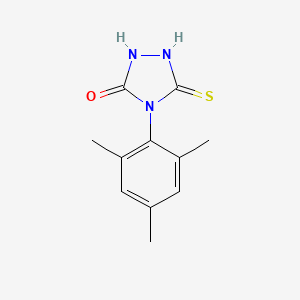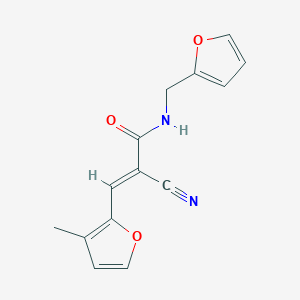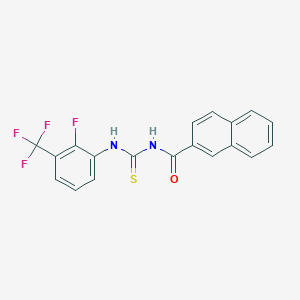
N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide” is a compound that contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . Another study reported the synthesis of a compound by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered thiophene ring and a six-membered ring. It also contains a secondary amide (aliphatic), a hydroxyl group, and a secondary alcohol .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
- Cinnamamide derivatives, including N-(3-hydroxy-3-(thiophen-2-yl)propyl)cinnamamide, have been studied for their potential anticonvulsant properties. These studies explore the crystal structures of such derivatives and analyze their interactions to understand how their molecular structure correlates with anticonvulsant activity. The presence of a phenyl ring, electron-donor atom, and hydrogen-bond acceptor/donor domain in these compounds is considered beneficial for anticonvulsant activity (Żesławska et al., 2017). Other studies also support the anticonvulsant potential of cinnamamide derivatives (Guan et al., 2009), (Gunia-Krzyżak et al., 2017).
Antidepressant-like Action
- Research has highlighted the synthesis and evaluation of N-(2-hydroxyethyl) cinnamamide derivatives, including their antidepressant activities. These studies demonstrated that some cinnamamide derivatives significantly reduce immobility time in tests, indicating antidepressant-like actions (Deng et al., 2011), (Han et al., 2014).
Effect on Atopic Dermatitis
- Cinnamamide derivatives have been investigated for their effects on atopic dermatitis (AD). They have been found to ameliorate symptoms such as epidermal and dermal thickness and mast cell infiltration, suggesting potential as anti-AD agents (Choi et al., 2019).
Neuroprotective Properties
- Some studies have focused on the neuroprotective properties of cinnamamide derivatives, evaluating them for various nervous system disorders. These derivatives have shown potential in animal models for properties such as anticonvulsant, antidepressant, analgesic, anti-inflammatory, and sedative/hypnotic effects (Gunia-Krzyżak et al., 2015), (Gunia-Krzyżak et al., 2017).
Antioxidant Activities
- Research on 3,5-dialkoxy-4-hydroxycinnamamides, related to the cinnamamide family, has shown that these compounds exhibit significant antioxidant activities. These findings suggest potential applications in managing oxidative stress-related disorders (Kang et al., 2008).
Serotonin Antagonism
- Cinnamamides with aminoalkyl groups have been studied as potential serotonin antagonists. This research is essential for understanding the pharmacological activity of these compounds and their possible applications in treating serotonin-related disorders (Dombro & Woolley, 1964).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to exhibit antibacterial activity, particularly against escherichia coli .
Mode of Action
It is suggested that the compound may interact with its targets to induce antibacterial effects .
Result of Action
It has been suggested that the compound exhibits antibacterial activity .
Propiedades
IUPAC Name |
(E)-N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-14(15-7-4-12-20-15)10-11-17-16(19)9-8-13-5-2-1-3-6-13/h1-9,12,14,18H,10-11H2,(H,17,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTNGAUHTIXZCI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2981342.png)
![N-(2-chlorobenzyl)-N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]amine](/img/structure/B2981347.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2981349.png)




![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2981355.png)
![N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2981356.png)

![4-[(2,5-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2981359.png)


